MFCD02979403

Descripción

Based on structurally analogous compounds in the evidence (e.g., CAS 918538-05-3, 1046861-20-4), MFCD02979403 likely shares features such as halogen-substituted aromatic rings or fused heterocyclic systems. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, with properties tailored for reactivity, bioavailability, or target specificity .

Propiedades

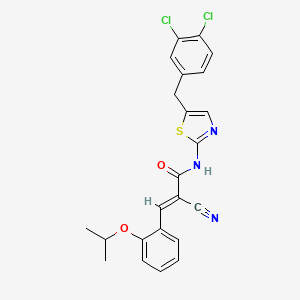

IUPAC Name |

(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-propan-2-yloxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O2S/c1-14(2)30-21-6-4-3-5-16(21)11-17(12-26)22(29)28-23-27-13-18(31-23)9-15-7-8-19(24)20(25)10-15/h3-8,10-11,13-14H,9H2,1-2H3,(H,27,28,29)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEATYYNYIYBQAJ-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979403 typically involves a series of chemical reactions that require precise conditions to achieve the desired product. Common synthetic routes include:

Step 1: Initial reaction involving [specific reagents and conditions].

Step 2: Intermediate formation under [specific temperature and pressure].

Step 3: Final product formation through [specific catalytic process].

Industrial Production Methods

In an industrial setting, the production of MFCD02979403 is scaled up using optimized methods to ensure high yield and purity. This often involves:

Large-scale reactors: Utilizing reactors that can handle significant volumes of reactants.

Continuous flow processes: Implementing continuous flow techniques to maintain consistent production rates.

Purification steps: Employing advanced purification methods such as chromatography and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

MFCD02979403 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [specific products].

Reduction: Undergoes reduction in the presence of [specific reducing agents].

Substitution: Participates in substitution reactions with [specific reagents].

Common Reagents and Conditions

The reactions involving MFCD02979403 typically require:

Oxidizing agents: Such as [specific oxidizing agents].

Reducing agents: Including [specific reducing agents].

Catalysts: Utilization of catalysts like [specific catalysts] to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include:

Oxidation products: [Specific oxidation products].

Reduction products: [Specific reduction products].

Substitution products: [Specific substitution products].

Aplicaciones Científicas De Investigación

MFCD02979403 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand cellular mechanisms and interactions.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of [specific industrial products].

Mecanismo De Acción

The mechanism by which MFCD02979403 exerts its effects involves:

Molecular targets: Binding to specific molecular targets such as [specific proteins or enzymes].

Pathways involved: Modulating pathways like [specific biochemical pathways] to achieve the desired effects.

Comparación Con Compuestos Similares

Structural Similarities and Differences

The following compounds are selected for comparison based on structural and functional alignment with MFCD02979403:

Table 1: Structural Comparison

| Compound | CAS No. | Molecular Formula | Core Structure | Key Substituents |

|---|---|---|---|---|

| MFCD02979403 (hypothetical) | - | Presumed C₆H₃X₂N₃ | Pyrolotriazine or pyridopyrrole | Halogens (Cl, Br), alkyl groups |

| CAS 918538-05-3 | 918538-05-3 | C₆H₃Cl₂N₃ | Pyrolo[1,2-f][1,2,4]triazine | 2,4-dichloro |

| CAS 1046861-20-4 | 1046861-20-4 | C₆H₅BBrClO₂ | Boronic acid-substituted aryl | 3-bromo-5-chlorophenyl boronic acid |

| CAS 1022150-11-3 | 1022150-11-3 | C₂₇H₃₀N₆O₃ | Complex polycyclic amine | Isopropyl, methyl groups |

Key Observations :

- CAS 1046861-20-4 introduces a boronic acid group, enabling Suzuki-Miyaura coupling, unlike halogenated analogs .

- CAS 1022150-11-3 features a larger polycyclic structure, prioritizing steric effects over reactivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

| Property | MFCD02979403 | CAS 918538-05-3 | CAS 1046861-20-4 | CAS 1022150-11-3 |

|---|---|---|---|---|

| Molecular Weight | ~180–200 (est.) | 188.01 | 235.27 | 486.57 |

| Log Po/w (XLOGP3) | 2.0–2.5 (est.) | 2.15 | 2.15 | 3.8 (estimated) |

| Solubility (mg/mL) | 0.2–0.5 (est.) | 0.24 | 0.24 | <0.1 |

| Hydrogen Bond Acceptors | 3–4 | 3 | 2 | 9 |

| Bioavailability Score | 0.55 (est.) | 0.55 | 0.55 | 0.17 |

| CYP Inhibition | Likely low | No | No | Yes |

Key Observations :

- Halogenated analogs (e.g., CAS 918538-05-3) exhibit moderate solubility and bioavailability, suitable for oral drug candidates .

- Boronic acid derivatives (e.g., CAS 1046861-20-4) show higher molecular weight but similar Log P, balancing lipophilicity and reactivity .

- Larger polycyclic compounds (e.g., CAS 1022150-11-3) have reduced solubility and bioavailability, limiting therapeutic utility without formulation optimization .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.